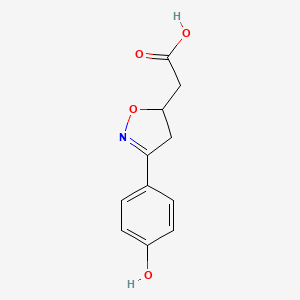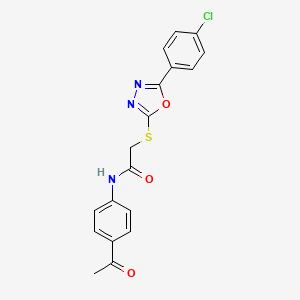![molecular formula C8H7ClN2O2 B11769201 (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrido[3,2-b][1,4]oxazine core, which is known for its stability and reactivity, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-3-methylpyridin mit einem geeigneten Oxazin-Vorläufer in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl entscheidend für die Hochskalierung der Synthese.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Ammoniak oder primäre Amine in Ethanol unter Rückflussbedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Oxo-Derivate.
Reduktion: Bildung reduzierter Pyrido[3,2-b][1,4]oxazin-Derivate.
Substitution: Bildung substituierter Pyrido[3,2-b][1,4]oxazin-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung, insbesondere in den Bereichen der antimikrobiellen und krebsbekämpfenden Forschung.
Medizin
In der Medizin wird (R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on auf sein therapeutisches Potenzial untersucht. Seine Derivate haben in präklinischen Studien vielversprechende Ergebnisse als potenzielle Behandlungen für verschiedene Krankheiten gezeigt, darunter bakterielle Infektionen und Krebs.
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt. Ihre Stabilität und Reaktivität machen sie für Anwendungen in der Polymerwissenschaft und der Werkstofftechnik geeignet.
Wirkmechanismus
Der Wirkmechanismus von (R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. So kann es beispielsweise in der antimikrobiellen Forschung bakterielle Enzyme hemmen oder die Integrität der Zellmembran stören. In der Krebsforschung kann es mit zellulären Signalwegen interferieren oder Apoptose in Krebszellen induzieren. Die genauen molekularen Zielmoleküle und Signalwege können je nach spezifischer Anwendung und Derivat der Verbindung variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies as potential treatments for various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenylethanol: Eine aromatische Verbindung mit bioaktiven Eigenschaften.
p-Hydroxyphenylethanol: Bekannt für seine antimikrobielle Aktivität.
4-Hydroxybenzaldehyd: Wird in verschiedenen chemischen Synthesen verwendet und ist für seine biologische Aktivität bekannt.
Einzigartigkeit
(R)-6-Chlor-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on zeichnet sich durch seinen einzigartigen Pyrido[3,2-b][1,4]oxazin-Kern aus, der ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H7ClN2O2 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(2R)-6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1 |
InChI-Schlüssel |
XSVOLCRVQDUCRQ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)


![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)



![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)

![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)

